(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives .
Uniqueness
What sets (2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide apart from similar compounds is its unique combination of substituents on the chromene core. This structural uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20N2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O3/c1-16-7-9-18(10-8-16)25-23(27)21-15-17-5-3-4-6-22(17)29-24(21)26-19-11-13-20(28-2)14-12-19/h3-15H,1-2H3,(H,25,27) |
InChI Key |
YPPOHFCRWFYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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